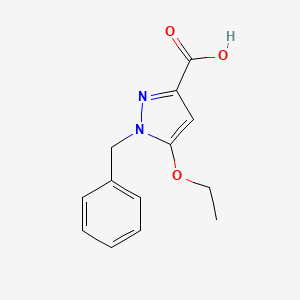
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Métodos De Preparación
The synthesis of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common synthetic route includes:
Condensation: Ethyl acetoacetate reacts with benzylhydrazine under acidic conditions to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Functionalization: The resulting pyrazole is then carboxylated using carbon dioxide under high pressure to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, given its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions like inflammation and cancer .
Comparación Con Compuestos Similares
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
- 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique ethoxy group in this compound provides distinct properties, such as increased solubility and potential for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1-benzyl-5-ethoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12-8-11(13(16)17)14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |
Clave InChI |
LIAMOKQGRRMXEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















